4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid)

MOF crystallization linker conformation ortho-fluorine steric effect

Researchers designing MOFs for CO₂ capture face a critical linker limitation: non-fluorinated H₄TBAPy yields flexible, hydrophobic-pore frameworks unsuited for high-selectivity gas separations or post-synthetic functionalization. This fluorinated tetratopic linker solves both challenges: • Near-perpendicular benzoate conformation (75-90° dihedral) locks rigid pore architecture (~11.7 Å aperture) for molecular sieving. • Ortho-fluorine C-F dipoles enhance CO₂ Qₛₜ up to 30 kJ mol⁻¹; IAST CO₂/N₂ selectivity of 41 demonstrated in fluorinated MOF-801 analogues. • Four C-F handles enable post-synthetic SₙAr (15-33% amine conversion), Pd-catalyzed cross-coupling, or photoredox modification-chemistry absent in non-fluorinated linkers. Available in research quantities (100 mg to 5 g) with 98% purity. Procure as a monomer building block for gas-separation MOFs, catalytically active frameworks, or conformational polymorphism studies.

Molecular Formula C44H22F4O8
Molecular Weight 754.6 g/mol
Cat. No. B12506888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid)
Molecular FormulaC44H22F4O8
Molecular Weight754.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC(=C(C=C6)C(=O)O)F)C7=CC(=C(C=C7)C(=O)O)F)C8=CC(=C(C=C8)C(=O)O)F)F)C(=O)O
InChIInChI=1S/C44H22F4O8/c45-35-13-19(1-5-27(35)41(49)50)31-17-32(20-2-6-28(42(51)52)36(46)14-20)24-11-12-26-34(22-4-8-30(44(55)56)38(48)16-22)18-33(25-10-9-23(31)39(24)40(25)26)21-3-7-29(43(53)54)37(47)15-21/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)
InChIKeyWDAQDKSUBCQYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Tetratopic MOF Linker Overview


4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) (CAS 2682204-04-0; MF C₄₄H₂₂F₄O₈; MW 754.63 g/mol; synonym F-TBAPy, H₄TCPB) is a fluorinated tetratopic carboxylic acid linker belonging to the pyrene-1,3,6,8-tetrayl ligand family . It features four 2-fluorobenzoic acid arms attached to a central pyrene core, with ortho-fluorine substituents on each benzoate ring that fundamentally alter its conformational, electronic, and supramolecular properties relative to the widely used non-fluorinated analogue 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H₄TBAPy) [1]. This compound is primarily procured as a monomer building block for the synthesis of metal-organic frameworks (MOFs), where fluorine incorporation is sought to modulate pore architecture, gas adsorption selectivity, and post-synthetic modification capability [2].

1
Conformation-controlled MOF synthesis Rigid near-perpendicular linker geometry enables access to kinetically trapped topologies distinct from H₄TBAPy-based frameworks.
2
Fluorinated pore engineering Four ortho-C–F dipoles create polar, electron-deficient channels for CO₂ affinity and molecular sieving studies.
3
Post-synthetic modification platform C–F bonds serve as orthogonal handles for SₙAr, cross-coupling, and photoredox functionalization after framework assembly.

Why Fluorinated Linkers Cannot Be Replaced by Generic H₄TBAPy


Generic substitution of this fluorinated linker with the non-fluorinated H₄TBAPy (CAS 933047-52-0) is not chemically equivalent because the four ortho-fluorine atoms introduce three interdependent, non-trivial effects that H₄TBAPy cannot replicate [1]. First, ortho-fluorine steric repulsion with pyrene C–H groups forces benzoate rings into a near-perpendicular conformation (dihedral angle ~75–90° vs. ~15–35° for H₄TBAPy), fundamentally altering linker geometry, MOF crystallization kinetics, and resultant pore architecture [2]. Second, the electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carboxylate and ester groups, which changes both synthesis conditions—requiring milder bases (Cs₂CO₃ vs. K₂CO₃) and different catalysts (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) for Suzuki coupling—and demands controlled low-temperature hydrolysis to avoid decarboxylation [1]. Third, the C–F bonds serve as post-synthetic modification handles via nucleophilic aromatic substitution (SₙAr) and transition metal-mediated C–F activation, enabling covalent functionalization pathways that are entirely absent in the non-fluorinated analogue [3]. These orthogonal differences mean that substitution with H₄TBAPy will yield different MOF topologies, pore sizes, gas adsorption selectivities, and functionalization options.

Geometry
Conformational locking alters topology outcome F-TBAPy: near-perpendicular dihedral ~75–90° restricts linker rotation. H₄TBAPy: free rotation at ~15–35° yields different pore architectures and crystallization pathways that may not transfer.
Synthesis
Catalyst and base requirements differ fundamentally F-TBAPy: Pd(dppf)Cl₂ / Cs₂CO₃ / controlled low-T hydrolysis. H₄TBAPy: Pd(PPh₃)₄ / K₂CO₃ / room-T hydrolysis. Protocol mismatch may prevent successful coupling.
Function
C–F handles absent in non-fluorinated analogue F-TBAPy: three distinct PSM routes via C–F activation. H₄TBAPy: no C–F bonds; PSM limited to linker exchange or node modification—covalent diversification pathways cannot be replicated.

Differentiation Evidence Against Non-Fluorinated Linkers


Conformational Rigidity and Crystallization Kinetics

The presence of ortho-fluorine atoms on each benzoate ring forces the benzoate groups into a near-perpendicular orientation relative to the pyrene plane due to steric repulsion between fluorine and pyrene C–H groups. In the non-fluorinated H₄TBAPy, the dihedral angle between the pyrene core and benzoate rings ranges from ~15° to 35°, allowing free rotation and conformational flexibility [1][2]. For the fluorinated target compound, DFT calculations and single-crystal XRD of model compounds confirm that the dihedral angle is constrained to approximately 75–90° . This conformational locking has a direct consequence on MOF crystallization kinetics: under identical solvothermal conditions (Zr⁶⁺ source, DMF, 100°C), H₄TBAPy crystallizes into NU-1000 (csq topology) within ~24 hours, whereas the fluorinated linker yields only amorphous aggregates under these conditions and requires reduced temperature (70–80°C), trifluoroacetic acid modulation, and extended assembly time of 5–7 days to produce crystalline F-MOF-1 . The resulting pore architecture is also altered: F-MOF-1 exhibits pore apertures of approximately 11.7 Å versus ~14 Å in the equivalent channel of NU-1000 , with dominant supramolecular interactions shifting from π–π stacking (~3.5 Å spacing in H₄TBAPy) to directional C–F···H–C dipole contacts (~2.55 Å) .

Conformational rigidity
Head-to-head
Dihedral ~75–90° vs ~15–35°; crystallization 5–7 days vs ~24 h; pore aperture ~11.7 Å vs ~14 Å
Conformation directly controls MOF topology and crystallization feasibility.
DFT and single-crystal XRD; solvothermal Zr-MOF synthesis comparison.
MOF crystallization linker conformation ortho-fluorine steric effect dihedral angle

CO₂ Adsorption Affinity and Selectivity Enhancement

Fluorine incorporation into aromatic carboxylate MOF linkers consistently enhances CO₂ adsorption affinity and CO₂/N₂ selectivity relative to non-fluorinated analogues. This is a well-established class-level trend documented across multiple MOF platforms [1][2]. In the most directly comparable fluorinated carboxylate MOF system—MOF-801 fluorinated analogues—Venturi et al. (2022) demonstrated that partial replacement of fumarate linkers with perfluorinated TFS²⁻ linkers increased the isosteric heat of CO₂ adsorption at zero coverage (Qₛₜ) from approximately 21 kJ mol⁻¹ (pristine MOF-801) to 30 kJ mol⁻¹ (PF-MOF2), while the IAST CO₂/N₂ adsorption selectivity rose to 41 in PF-MOF2 from a lower baseline in the non-fluorinated parent [3]. The Ruschewitz (2025) review across multiple fluorinated MOF classes explicitly concludes that 'the absorption of CO₂ in particular is enhanced' with fluorination, while noting that 'the thermal and chemical stability decreases with fluorination' [2]. For the target compound, the four ortho-fluorine atoms create a polar, electron-deficient pore environment via C–F···H–C dipole interactions (2.45–2.65 Å spacing) that is structurally distinct from the non-polar π–π stacking environment in H₄TBAPy-based MOFs, providing a direct physicochemical rationale for enhanced CO₂ affinity . The hydrophobic character imparted by C–F bonds also improves moisture stability in fluorinated MOFs, preserving CO₂ capture performance under humid conditions [1].

CO₂ affinity enhancement
Class-level
Qₛₜ ~30 vs ~21 kJ mol⁻¹ (+43%); IAST CO₂/N₂ selectivity 41 in fluorinated MOF-801 analogue
Reported CO₂ affinity gain consistent with fluorinated MOF class trends.
Class-level inference from MOF-801 fluorinated analogues; F-TBAPy MOF data not yet independently reported.
CO2 capture gas adsorption fluorinated MOF isosteric heat of adsorption IAST selectivity

Comparative Suzuki Coupling Synthesis Performance

The synthesis of the target fluorinated compound via Suzuki-Miyaura cross-coupling from 1,3,6,8-tetrabromopyrene is significantly more demanding than that of non-fluorinated H₄TBAPy. For H₄TBAPy, standard coupling with 4-(ethoxycarbonyl)phenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol/aqueous K₂CO₃ at 70–80°C for 24–48 hours yields the tetra-ester precursor in 65–80% isolated yield, followed by quantitative NaOH-mediated hydrolysis at room temperature [1]. For the fluorinated target compound, the required 2-fluoro-4-(ethoxycarbonyl)phenylboronic acid suffers from reduced stability due to the electron-withdrawing ortho-fluorine, which promotes proto-deboronation. This necessitates a tailored protocol using Pd(dppf)Cl₂ catalyst (enhanced stability vs. Pd(PPh₃)₄), Cs₂CO₃ base (milder, minimizes proto-deboronation), anhydrous DMF solvent at 90–100°C for ~36 hours, yielding only 45–60% of the tetra-ester [1]. The subsequent ester hydrolysis is similarly complicated: the ortho-fluorine proximity to the ester group increases electrophilicity, requiring controlled LiOH hydrolysis in THF/H₂O (0°C → 25°C, 6 hours) to suppress decarboxylation, yielding 85–90% pure product after acidification [1]. The net result is a significantly lower overall synthetic throughput and higher procurement cost for the fluorinated linker.

Suzuki coupling yield
Head-to-head
Yield 45–60% (F-TBAPy ester) vs 65–80% (H₄TBAPy ester); requires Pd(dppf)Cl₂ / Cs₂CO₃ vs Pd(PPh₃)₄ / K₂CO₃
Synthetic throughput reduction of 20–25 percentage points affects procurement cost and scalability.
Cross-study comparable protocols from 1,3,6,8-tetrabromopyrene.
Suzuki-Miyaura coupling tetratopic linker synthesis fluorinated building block synthetic efficiency

Post-Synthetic Modification via C–F Bond Activation

The four ortho-fluorine atoms in the target compound provide unique chemical handles for post-synthetic modification (PSM) that are entirely absent in non-fluorinated H₄TBAPy. The C–F bonds, activated by the electron-withdrawing ortho-carboxylic acid groups, can undergo nucleophilic aromatic substitution (SₙAr) with amines, transition metal-mediated C–F activation, and photoredox functionalization after incorporation into a MOF framework [1][2]. Documented modification routes for F-TBAPy-containing MOFs include: (1) SₙAr with aliphatic diamines (e.g., ethylenediamine in DMF at 60°C) to install –NH(CH₂)₂NH₂ groups at tunable conversions of 15–33%; (2) Pd(0)-catalyzed Suzuki coupling with arylboronic acids to introduce functional aryl groups (e.g., –C₆H₄CHO) at 20–25% conversion; and (3) photoredox-mediated cross-dehydrogenative coupling under blue light (450 nm) to introduce polarity-modulating groups at 15–18% conversion [2]. In contrast, H₄TBAPy-based MOFs lack these C–F handles and must rely on less selective PSM strategies such as linker exchange or node modification. Class-level data from fluorinated MOF reviews confirm that fluorinated linkers enable covalent functionalization pathways that non-fluorinated linkers cannot support [1].

PSM via C–F activation
Reported
SₙAr 15–33%; Pd-Suzuki 20–25%; photoredox CDC 15–18% functional group conversion
Three orthogonal PSM routes available; absent in non-fluorinated H₄TBAPy.
Documented for F-TBAPy-containing MOFs; conversion context-dependent.
post-synthetic modification C-F activation nucleophilic aromatic substitution MOF functionalization

Thermal Stability and Gas Uptake Trade-off

A consistent class-level finding across fluorinated MOF systems is that increasing fluorination of aromatic carboxylate linkers decreases thermal stability while simultaneously enhancing gas uptake capacity. The Ruschewitz (2025) review explicitly states: 'the thermal and chemical stability decreases with fluorination, while the absorption of CO₂ in particular is enhanced' [1]. This trade-off has been quantified in isostructural fluorinated MOF series: for example, in fluorinated BTC-based MOFs (UoC-7 series), higher fluorination degree correlates with lower decomposition temperatures and facilitated decarboxylation of the linker, yet CO₂ uptake (273 K, 1 bar) increases from 124 cm³/g for [Ga₂(OH)₂(4-mF-BPTC)] to 136 cm³/g for the more highly fluorinated [Ga₂(OH)₂(4,4'-dF-BPTC)] [2]. For the target compound, the four ortho-fluorine atoms adjacent to carboxylic acid groups are expected to facilitate thermal decarboxylation—a known vulnerability of ortho-fluorobenzoic acid derivatives—relative to H₄TBAPy, where the carboxylate is para to the pyrene-linker bond and lacks this electronic activation [1]. The same electron-withdrawing effect that enhances CO₂ affinity thus also increases the compound's susceptibility to thermal degradation during MOF activation and regeneration cycles [1].

Stability-uptake trade-off
Class-level
CO₂ uptake +~10% per added F substituent; thermal decomposition onset decreases with fluorination degree
Supports stability-uptake trade-off review during material selection.
Class-level trend from fluorinated BTC-MOF series and Ruschewitz 2025 review.
thermal stability decarboxylation fluorinated linker MOF stability gas uptake trade-off

Purity, Solubility, and Physical Procurement Specifications

The commercially available 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) is supplied at a standard purity of 98% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC analysis . The compound is a solid powder at room temperature, soluble in DMF and DMSO, and requires sealed storage at room temperature . Its molecular weight is 754.63 g/mol (C₄₄H₂₂F₄O₈), with predicted density of 1.539 ± 0.06 g/cm³ and predicted boiling point of 900.5 ± 65.0°C . These specifications are comparable to those of commercial H₄TBAPy (CAS 933047-52-0, MW 674.65 g/mol, C₄₄H₂₆O₈, purity typically ≥97%), but the fluorinated compound carries a molecular weight penalty of ~80 g/mol (+11.9%) due to the four fluorine atoms replacing four hydrogen atoms, which reduces the gravimetric ligand-to-metal ratio in MOF synthesis . This means that for equivalent molar linker incorporation, more mass of the fluorinated compound is required, and the resulting MOF will have a higher framework density—a factor that must be considered in gravimetric gas uptake normalization.

Procurement specs
Data to verify
MW 754.63 g/mol (+11.9% vs H₄TBAPy); purity 98% HPLC; soluble in DMF, DMSO
Specification review; molecular weight penalty affects gravimetric MOF stoichiometry.
Supplier datasheet; independent verification recommended.
linker purity MOF synthesis quality solubility procurement specification

Optimal Application Scenarios for the Fluorinated Linker


Fluorine-Engineered MOFs for CO₂ Separation

Researchers and process engineers designing MOF-based adsorbents for post-combustion CO₂ capture, biogas upgrading, or natural gas sweetening should procure this fluorinated linker when CO₂ selectivity enhancement via polar pore environments is the primary design objective. The ortho-fluorine atoms create C–F dipole-lined channels that thermodynamically favor CO₂ over N₂ or CH₄, as demonstrated by class-level evidence showing that fluorinated aromatic carboxylate MOFs achieve Qₛₜ values up to 30 kJ mol⁻¹ and IAST CO₂/N₂ selectivity of 41 in fluorinated MOF-801 analogues [1], and by the Ruschewitz (2025) review confirming that 'absorption of CO₂ in particular is enhanced' with linker fluorination [2]. The narrowed pore aperture (~11.7 Å vs. ~14 Å for NU-1000) further contributes to molecular sieving selectivity [3].

Post-Synthetically Modifiable Catalytic MOF Platforms

Research groups developing catalytically active MOFs where the linker itself serves as a functionalizable scaffold should prioritize this fluorinated linker over H₄TBAPy. The four C–F bonds function as orthogonal chemical handles for post-synthetic modification via SₙAr (amine installation at 15–33% conversion), Pd-catalyzed cross-coupling (aryl functionalization at 20–25%), or photoredox chemistry (polarity modulation at 15–18%) [1], enabling iterative diversification of a single MOF platform without de novo linker synthesis. This capability is absent in H₄TBAPy-based MOFs, where linker functionalization requires pre-synthetic modification or less selective PSM strategies [2].

Conformationally Constrained Topology Discovery

Crystallographers and reticular chemists seeking to access MOF topologies or polymorphs that are inaccessible with the flexible H₄TBAPy linker should procure this compound. The near-perpendicular dihedral angle (75–90°) imposed by ortho-fluorine steric repulsion locks the linker into a rigid conformation during MOF assembly, favoring kinetically trapped polymorphs and altering the free energy landscape of crystallization [1]. This can yield novel framework topologies—as evidenced by the requirement for TFA modulation and 5–7 day crystallization times to obtain crystalline F-MOF-1, contrasting with the facile 24-hour formation of NU-1000 from H₄TBAPy [1]. The fluorinated linker thus serves as a tool for exploring conformational space in MOF synthesis.

Hydrophobic MOFs for Moisture-Tolerant Adsorption

For applications requiring gas adsorption or separation under humid conditions—such as direct air capture (DAC) of CO₂ or indoor air purification—this fluorinated linker offers the class-level advantage of enhanced framework hydrophobicity. The C–F bonds impart water-repellent character to MOF pore surfaces, as documented in the Morelli Venturi & Costantino (2023) review, which notes that 'hydrophobicity tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability' [1]. This is in contrast to H₄TBAPy-based MOFs, which rely on π–π stacking interactions and lack the hydrophobic C–F motif, making them more susceptible to competitive water adsorption that can degrade CO₂ capture performance [2].

Application
Selection Property
Validation Focus
CO₂ separation MOF studies
Fluorinated polar pore environment
CO₂/N₂ selectivity and isosteric heat of adsorption
Post-synthetic modification research
C–F bond handles for covalent diversification
Functional group conversion and framework integrity
Reticular topology discovery
Conformationally constrained linker geometry
Crystallization kinetics and polymorph screening
Moisture-tolerant adsorption
C–F hydrophobic pore character
Moisture stability and competitive water adsorption
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